molecular formula C17H23NO2 B299646 5-(1-adamantyl)-N-ethyl-2-furamide

5-(1-adamantyl)-N-ethyl-2-furamide

Cat. No.: B299646
M. Wt: 273.37 g/mol
InChI Key: WDZKNJVRGYFBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Adamantyl)-N-ethyl-2-furamide is a synthetic compound featuring a furan ring substituted at the 5-position with a bulky 1-adamantyl group and at the 2-position with an ethylamide moiety. The adamantyl group, a rigid polycyclic hydrocarbon, enhances lipophilicity, which improves membrane permeability and bioavailability . This structural motif is prevalent in medicinal chemistry due to its ability to modulate therapeutic indices by influencing pharmacokinetic properties and target interactions.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

5-(1-adamantyl)-N-ethylfuran-2-carboxamide

InChI

InChI=1S/C17H23NO2/c1-2-18-16(19)14-3-4-15(20-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h3-4,11-13H,2,5-10H2,1H3,(H,18,19)

InChI Key

WDZKNJVRGYFBSK-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCNC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3

solubility

0.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Antimicrobial Activity of Selected Adamantyl-Triazoles

Compound MIC (µg/mL) Target Pathogens
7d 2–4 S. aureus, C. albicans
8c 4–8 E. coli, Bacillus subtilis
6q 8–16 Pseudomonas aeruginosa

1,3,4-Oxadiazole and Thiadiazole Derivatives

Adamantyl-linked 1,3,4-oxadiazoles (e.g., 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles ) demonstrate dual antimicrobial and anti-HIV-1 activity, with IC₅₀ values of 1.5–3.5 µM against HIV-1 reverse transcriptase . The sulfur atom in thiadiazole derivatives (e.g., 5-(1-adamantyl)-1,3,4-thiadiazoles ) enhances binding to viral proteases through hydrophobic interactions . Comparatively, the ethylamide group in 5-(1-adamantyl)-N-ethyl-2-furamide may reduce metabolic instability, a common issue with thiol-containing analogs.

N-Mannich Bases and Piperazine Derivatives

N-Mannich bases derived from adamantyl-triazoles (e.g., 6b–f, 10b–d) exhibit enhanced antibacterial potency due to piperazine substituents, which improve solubility and cellular uptake . For example, 6b showed a MIC of 1 µg/mL against S. aureus, outperforming non-Mannich analogs .

4-Thiazolidinone Derivatives

Novel 4-thiazolidinones with adamantyl groups (e.g., 4-thiazolidinone-2-ylidenes) inhibit fungal lanosterol demethylase, showing MICs of 4–16 µg/mL against C. albicans . The thiazolidinone core’s planar structure allows for π-stacking with enzyme active sites, a mechanism less feasible with the non-planar furan ring in 5-(1-adamantyl)-N-ethyl-2-furamide.

Table 2. Structural and Activity Comparisons

Compound Class Key Structural Features Advantages Limitations
Adamantyl-Triazoles N-rich core, adamantyl group Broad-spectrum antimicrobial activity Moderate solubility in polar solvents
Adamantyl-Oxadiazoles Sulfur-containing heterocycle Anti-HIV-1 activity Metabolic instability of thiol groups
5-(1-Adamantyl)-N-ethyl-2-furamide Furan ring, ethylamide Potential for improved metabolic stability Limited data on target specificity

Pharmacokinetic Considerations

Adamantyl derivatives generally exhibit high logP values (e.g., logP = 4.2–5.8 for triazoles ), correlating with increased tissue penetration but reduced aqueous solubility. The ethylamide group in 5-(1-adamantyl)-N-ethyl-2-furamide may lower logP compared to purely hydrocarbon-substituted analogs, balancing bioavailability and solubility. In contrast, Mannich bases with piperazine groups (logP ~3.5) achieve better aqueous compatibility while retaining antimicrobial efficacy .

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